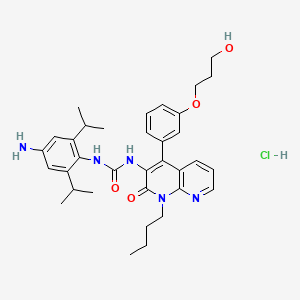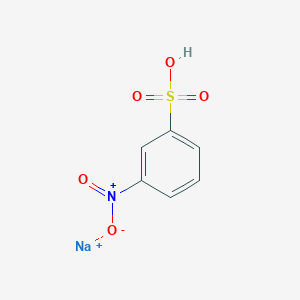
3-Nitrobencenosulfonato de sodio
Descripción general
Descripción
Sodium 3-nitrobenzenesulfonate, also known as 3-nitrobenzenesulfonic acid sodium salt, is a chemical compound with the molecular formula O2NC6H4SO3Na. It is characterized by the presence of nitro and sulfonate groups attached to a benzene ring. This compound is widely used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals .
Aplicaciones Científicas De Investigación
Sodium 3-nitrobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of quinoline and other organic compounds.
Biology: It serves as a stabilizer for dyeing fibers and an assistant in discharge printing.
Medicine: The compound is utilized in the development of pharmaceuticals and as an oxidizing agent in demetalizers and industrial cleaners.
Industry: It is employed as a developing agent for electroplating and an auxiliary for dyeing fabrics
Mecanismo De Acción
Target of Action
Sodium 3-nitrobenzenesulfonate is a chemical compound used in various industrial applications . . It’s primarily used in the synthesis of other compounds and as an agent in industrial processes .
Mode of Action
It’s known to participate in chemical reactions as part of the synthesis process for other compounds .
Biochemical Pathways
Its main role is in the synthesis of other compounds, such as quinoline .
Result of Action
As an industrial chemical, Sodium 3-nitrobenzenesulfonate is used in the synthesis of quinoline and as an agent in various industrial processes
Action Environment
The action of Sodium 3-nitrobenzenesulfonate can be influenced by various environmental factors. For instance, exposure to moist air or water could potentially affect its stability . Furthermore, it’s used in various environments, including those related to dyeing of fibers, discharge printing, demetalizing, and industrial cleaning .
Análisis Bioquímico
Biochemical Properties
Sodium 3-nitrobenzenesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of azetidinyl ketolides, which are known for their activity against multidrug-resistant respiratory tract infections . The compound’s interactions with enzymes and proteins are crucial for its function as a reagent in biochemical synthesis. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
Sodium 3-nitrobenzenesulfonate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause serious eye irritation and allergic skin reactions, indicating its potential impact on cellular signaling and immune response pathways . Additionally, its role in the synthesis of bioactive compounds suggests that it may influence metabolic pathways within cells.
Molecular Mechanism
The molecular mechanism of Sodium 3-nitrobenzenesulfonate involves its interaction with biomolecules at the molecular level. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s nitro group is particularly reactive and can participate in redox reactions, leading to changes in the oxidation state of biomolecules. This can result in the modulation of enzyme activity and alterations in gene expression . The binding interactions with biomolecules are often mediated by the sulfonate group, which can form ionic bonds with positively charged residues on proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 3-nitrobenzenesulfonate can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or exposure to strong acids or bases . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause persistent cellular effects, including chronic irritation and sensitization . These temporal effects are important to consider when designing experiments involving this compound.
Dosage Effects in Animal Models
The effects of Sodium 3-nitrobenzenesulfonate vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as methemoglobinemia, a condition characterized by the presence of methemoglobin in the blood, which reduces the oxygen-carrying capacity of red blood cells . Studies have shown that the median lethal dose (LD50) in rats is greater than 2000 mg/kg, indicating a relatively low acute toxicity . Chronic exposure at high doses can lead to more severe health effects.
Metabolic Pathways
Sodium 3-nitrobenzenesulfonate is involved in various metabolic pathways. It can be metabolized by enzymes such as nitroreductases, which reduce the nitro group to an amino group, leading to the formation of different metabolites . These metabolic transformations can affect the compound’s activity and toxicity. The involvement of Sodium 3-nitrobenzenesulfonate in metabolic pathways also influences metabolic flux and the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of Sodium 3-nitrobenzenesulfonate within cells and tissues are mediated by specific transporters and binding proteins. The compound’s sulfonate group allows it to interact with transport proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, depending on its interactions with intracellular proteins and organelles. The distribution of Sodium 3-nitrobenzenesulfonate within tissues can also be influenced by its solubility and affinity for different cellular components.
Subcellular Localization
Sodium 3-nitrobenzenesulfonate exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its biochemical effects. The subcellular localization of Sodium 3-nitrobenzenesulfonate is crucial for its function and can impact its activity and interactions with other biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for preparing sodium 3-nitrobenzenesulfonate involves the sulfonation of nitrobenzene. The process typically includes the following steps:
Catalyst Addition: A sodium tungstate catalyst is added to nitrobenzene.
Sulfonation: Sulfur trioxide is added dropwise to nitrobenzene at a temperature of 80-100°C.
Heat Preservation: The mixture is maintained at 100-120°C for 2-4 hours to complete the sulfonation reaction.
Dilution and Filtration: The sulfonation liquid is diluted with water and filtered.
Neutralization and Extraction: The filtrate is neutralized with an alkali, extracted with an extraction agent, and desolventized.
Industrial Production Methods
In industrial settings, sodium 3-nitrobenzenesulfonate is produced using benzene as a raw material. The process involves sulfonation of benzene with fuming sulfuric acid, followed by nitration with nitric acid to produce m-nitrobenzenesulfonic acid. This intermediate is then neutralized with lime milk to obtain calcium m-nitrobenzenesulfonate, which is subsequently replaced with pure alkali to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinoline derivatives, amino-substituted benzenes, and various sulfonated aromatic compounds .
Comparación Con Compuestos Similares
Sodium 3-nitrobenzenesulfonate can be compared with other similar compounds, such as:
- 4-Nitrobenzenesulfonic acid sodium salt
- Methyl 4-nitrobenzenesulfonate
- p-Toluenesulfonyl chloride
Uniqueness
What sets sodium 3-nitrobenzenesulfonate apart is its specific combination of nitro and sulfonate groups, which confer unique reactivity and versatility in organic synthesis. Its ability to act as both an oxidizing and reducing agent, depending on the conditions, makes it a valuable compound in various chemical processes .
Propiedades
Número CAS |
127-68-4 |
|---|---|
Fórmula molecular |
C6H5NNaO5S+ |
Peso molecular |
226.16 g/mol |
Nombre IUPAC |
sodium;3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H5NO5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1 |
Clave InChI |
LJRGBERXYNQPJI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-].[Na+] |
Apariencia |
Solid powder |
| 127-68-4 | |
Descripción física |
DryPowder; OtherSolid, Liquid |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Sodium 3-nitrobenzenesulfonate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the solubility behavior of sodium 3-nitrobenzenesulfonate in different solvents?
A1: Sodium 3-nitrobenzenesulfonate exhibits varying solubilities depending on the solvent and temperature. Research indicates that its solubility increases with temperature in all tested solvents []. The solubility order from highest to lowest is: ethanol > acetone > tetrahydrofuran > 1-butanol > ethyl acetate > cyclohexanone []. This information is crucial for selecting appropriate solvents for synthesis, purification, and potential applications of this compound.
Q2: How does the solubility of sodium 3-nitrobenzenesulfonate change in the presence of other salts?
A2: Studies have investigated the solubility of sodium 3-nitrobenzenesulfonate in binary solvent mixtures containing salts like NaCl and Na2SO4 []. Understanding how the presence of these salts affects solubility is important for processes like crystallization and separation.
Q3: Does sodium 3-nitrobenzenesulfonate form solid mixtures with other compounds?
A3: Yes, research shows that sodium 3-nitrobenzenesulfonate can form a solid adduct with sodium 4-nitrobenzenesulfonate in a 1:1 molar ratio at 323.15 K []. This finding highlights the potential for co-crystallization and the formation of solid solutions, which could have implications for material properties and applications.
Q4: Are there any applications of sodium 3-nitrobenzenesulfonate in material processing?
A4: While not extensively studied, one application of sodium 3-nitrobenzenesulfonate involves its use in removing nickel coatings from neodymium iron boron permanent magnets []. This method utilizes sodium 3-nitrobenzenesulfonate as a key component in a chemical etching process, highlighting its potential in surface treatment technologies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


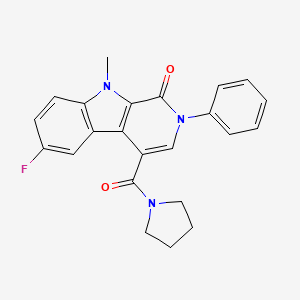
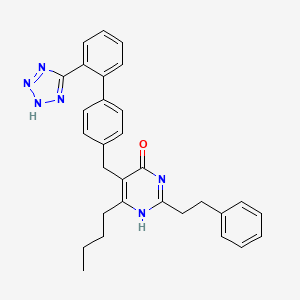

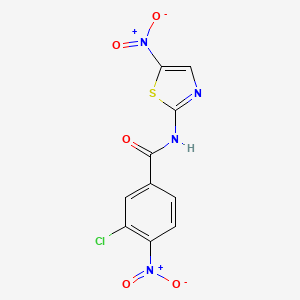
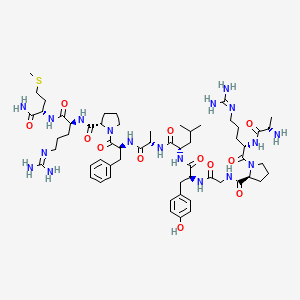

![6-Amino-2-[(4-cyanobenzyl)sulfanyl]pyrimidin-4-yl 4-methylbenzenesulfonate](/img/structure/B1681826.png)



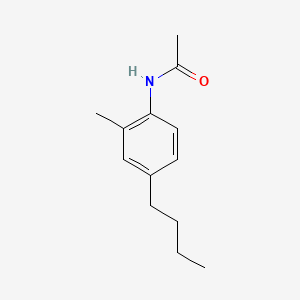
![[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone](/img/structure/B1681835.png)
